2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKBYTULJUZJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide can lead to the formation of the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile. For instance, a related compound demonstrated significant antiproliferative effects against multiple human tumor cell lines. This compound was shown to disrupt microtubules and induce G2/M cell cycle arrest, which are critical mechanisms in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | 518 A2 | 0.15 | Microtubule disruption |
| Compound B | HCT116 | 0.04 | Centrosome de-clustering |
| Compound C | EA.hy926 | 0.40 | Anti-angiogenic effects |
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for synthesizing various heterocyclic compounds with potential pharmacological activities. Its derivatives have been synthesized through multi-component reactions involving different aldehydes and malononitrile, yielding compounds with diverse biological activities including anticonvulsant and antidepressant effects .
Antimicrobial Properties
Compounds derived from this compound have been evaluated for their antibacterial properties. A study indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's versatility in addressing infectious diseases .
Table 2: Antimicrobial Activity of Derivatives
| Derivative Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 15 |
| Derivative Y | Escherichia coli | 12 |
| Derivative Z | Pseudomonas aeruginosa | 10 |
Case Study 1: Anticancer Research
In a detailed investigation of a related compound's anticancer activity, researchers found that it selectively targeted cancer cells while sparing normal cells. The study utilized various assays to determine the compound's efficacy and mechanism of action. Notably, the compound caused significant cytotoxicity in melanoma cells through microtubule destabilization .
Case Study 2: Synthesis and Characterization
A comprehensive synthesis protocol was developed for producing derivatives of this compound. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures and purity. This study provided insights into optimizing reaction conditions for higher yields and better biological activity profiles .
Mechanism of Action
The mechanism of action of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Key Observations :
- Unlike pyrano[3,2-c]pyridines (), which have extended π-systems for enhanced bioactivity, the ethanothieno framework prioritizes compactness, possibly influencing membrane permeability .
Implications for Target Compound :
- Lack of bulky substituents (e.g., benzylidene in ) may reduce cytotoxicity but enhance selectivity .
Biological Activity
Introduction
2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile (CAS No. 36860-48-7) is a compound belonging to the thienopyridine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. The following sections explore its biological activity, including antiproliferative effects and other pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| CAS Number | 36860-48-7 |
| Purity | Not specified |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of thienopyridine derivatives were evaluated for their effects on human cancer cells, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated that certain derivatives displayed selective cytotoxicity against liver and colon cancer cells while showing minimal effects on non-tumor fibroblast cells (BJ-1) .
Key Findings from Case Studies:
- Compound Efficacy : Specific thienopyridine derivatives demonstrated IC50 values lower than those of standard chemotherapy agents like doxorubicin, indicating stronger antiproliferative effects.
- Mechanism of Action : Molecular docking studies suggested that these compounds interact with specific proteins involved in cancer cell proliferation, enhancing their therapeutic potential .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that thienopyridine derivatives may exhibit anticonvulsant and antidepressant activities. For example, studies on similar compounds have shown effects on neurotransmitter systems that are crucial for mood regulation and seizure control .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
- Antiproliferative Assays : Various derivatives were tested against multiple cancer cell lines with results indicating significant dose-dependent cytotoxicity.
- Cell Line Specificity : The compound exhibited selective activity against specific cancer types while maintaining low toxicity towards healthy cells .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies:
Q & A
Q. What synthetic methodologies are effective for preparing 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and its analogs?
The synthesis of this compound class typically involves cyclocondensation reactions. For example, derivatives of pyridine-3-carbonitrile can be synthesized via reactions between piperidone derivatives and ylidenemalononitriles in methanol with sodium as a catalyst . Alternatively, solvent-free protocols using solid sodium ethoxide have achieved quantitative yields in related thieno[2,3-b]pyridine systems, offering greener synthetic routes . Key steps include:
- Reagent selection : Malononitrile is a common precursor for introducing the carbonitrile group .
- Catalyst optimization : Sodium or sodium ethoxide enhances reaction efficiency under mild conditions .
- Workup : Precipitation via ice/water mixtures followed by recrystallization (e.g., ethanol) ensures purity .
Q. How can researchers confirm the molecular structure of synthesized derivatives?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : 1H and 13C NMR resolve proton environments and carbon frameworks, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated for related thieno[2,3-b]pyridine carboxamides .
- HRMS : High-resolution mass spectrometry validates molecular formulas .
Q. What preliminary pharmacological screening approaches are suitable for this compound?
Initial evaluations focus on cytotoxicity and target-specific assays:
- Cell-based assays : Test against sensitive and multidrug-resistant cancer cell lines (e.g., NCI-60 panel) to assess potency and selectivity .
- Enzyme inhibition : Screen for kinase or protease inhibition using fluorometric/colorimetric substrates .
- Dose-response analysis : Establish IC50 values to prioritize lead compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
SAR studies emphasize substituent effects on pharmacological profiles:
- Electron-withdrawing groups : Trifluoromethyl or nitro groups at position 4 improve metabolic stability and target binding .
- Aromatic substitutions : Para-methylphenyl or pyridinyl groups enhance lipophilicity and membrane permeability .
- Core modifications : Cyclopenta or dihydrothieno moieties influence conformational flexibility and receptor interactions .
Example SAR Table :
| Substituent Position | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| 4 | CF3 | Increased cytotoxicity (IC50 < 1 µM) | |
| 6 | Thiophen-2-yl | Improved kinase inhibition | |
| 2 | Amino | Enhanced solubility and H-bonding |
Q. What mechanistic insights explain conflicting bioactivity data across derivatives?
Contradictions in pharmacological data may arise from:
- Off-target effects : Some derivatives (e.g., acetylated analogs) may interact with unrelated enzymes, confounding results .
- Metabolic instability : Rapid degradation of certain substituents (e.g., ester groups) can reduce in vivo efficacy despite in vitro potency .
- Assay variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native proteins) affect activity measurements .
Q. How can computational modeling accelerate the design of novel derivatives?
- Docking studies : Predict binding poses to targets like EGFR or tubulin using software (e.g., AutoDock Vina) .
- QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties, reducing late-stage attrition .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Intermediate stabilization : Boc-protection of amines prevents side reactions during cyclization .
- Catalyst screening : Piperidine or morpholine in ethanol improves reaction rates and selectivity in Knoevenagel condensations .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes while maintaining yields .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
